4-Methoxypyridine N-oxide

Heterocyclic Chemistry Reaction Mechanism N-Oxide Reactivity

Select 4-Methoxypyridine N-oxide (CAS 1122-96-9) for its electron-donating para-methoxy group that amplifies N-oxide nucleophilicity—ideal for oligonucleotide synthesis and oxygen atom transfer catalysis. This hygroscopic crystalline solid (mp 73–79 °C) also functions as a μ₃-bridging ligand for constructing novel 1-D coordination polymers with silver(I) salts. Choose this specific N-oxide over electron-poor analogs to achieve clean catalytic reduction to 4-methoxypyridine without side rearrangements. Supplied at ≥98% purity under inert-atmosphere packaging to preserve reactivity during shipment.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 1122-96-9
Cat. No. B121437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyridine N-oxide
CAS1122-96-9
Synonyms4-Methoxypyridine 1-Oxide Hydrate;  NSC 27964 Hydrate;  p-Methoxypyridine N-Oxide Hydrate; 
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3
InChIKeyBOFAIBPJCWFJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyridine N-Oxide (CAS 1122-96-9): Technical Specifications and Core Physicochemical Properties for Procurement Decisions


4-Methoxypyridine N-oxide (CAS 1122-96-9) is a 4-substituted heteroaromatic N-oxide with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . This compound is characterized by an electron-donating methoxy (-OCH₃) substituent at the para position of the pyridine ring, which imparts distinctive electronic properties compared to unsubstituted or electron-withdrawing analogs [1]. It typically presents as a white to pale yellow crystalline solid with a melting point range of 73–79 °C and is notable for its hygroscopic nature, requiring storage under inert atmosphere conditions [2]. The compound serves as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a reagent in various catalytic transformations [3].

Why Generic Substitution of 4-Methoxypyridine N-Oxide (CAS 1122-96-9) Fails: Electron Donation Dictates Reaction Outcomes and Complexation Behavior


The performance of pyridine N-oxides in chemical reactions and coordination chemistry is highly sensitive to the electronic nature of the substituent at the 4-position. 4-Methoxypyridine N-oxide is an electron-rich N-oxide due to the strong +M (mesomeric) effect of the methoxy group, which increases electron density on the N-oxide oxygen, enhancing its nucleophilicity and complexation ability compared to electron-deficient analogs like 4-nitro- or 4-cyanopyridine N-oxide [1]. Conversely, this electron richness renders it less reactive in electrophilic C–H activation pathways, where electron-poor N-oxides are strongly favored [2]. Consequently, substituting 4-methoxypyridine N-oxide with a different 4-substituted pyridine N-oxide without adjusting reaction conditions or expectations can lead to drastically different yields, selectivity profiles, and product distributions, as evidenced by the divergent reactivity patterns detailed in the following quantitative comparisons [3].

4-Methoxypyridine N-Oxide (CAS 1122-96-9): Head-to-Head Quantitative Performance Data Versus Closest Analogs


Divergent Reaction Pathways: Reduction vs. Rearrangement with p-Nitrobenzenesulfenyl Chloride

When treated with p-nitrobenzenesulfenyl chloride, 4-methoxypyridine N-oxide undergoes a fundamentally different reaction pathway compared to its 4-chloro and 4-nitro analogs. While the electron-deficient N-oxides engage in rearrangement pathways yielding complex pyridinium salts and bipyridyl structures, the electron-rich 4-methoxy derivative is uniquely diverted to a simple reduction reaction, cleanly yielding 4-methoxypyridine as the principal product [1]. This mechanistic divergence is a direct consequence of the electron-donating methoxy group altering the stability and fate of the proposed N-sulfenoxy intermediate.

Heterocyclic Chemistry Reaction Mechanism N-Oxide Reactivity Reduction

Poor Performance in Oxidative Cross-Coupling as an N-Oxide Directing Group

In a palladium-catalyzed oxidative cross-coupling reaction utilizing pyridine N-oxides as directing groups, 4-methoxypyridine N-oxide exhibited significantly inferior performance. Under identical reaction conditions (1 equivalent of N-oxide, 0.8 mmol scale, MeCN, 12h), the 4-methoxy derivative delivered a cross-coupled product yield of less than 10% [1]. This is in stark contrast to unsubstituted pyridine N-oxide (44% yield), 4-chloropyridine N-oxide (16% yield), and 4-cyanopyridine N-oxide (25% yield) [1]. The electron-rich nature of the methoxy group impedes the key C–H activation step, making it a poor choice for this specific transformation.

C-H Activation Cross-Coupling Palladium Catalysis Directing Group

Enhanced Complexation Ability of Electron-Rich N-Oxides

Quantum chemical calculations (DFT and MP2) performed on a series of 10 substituted pyridine N-oxides reveal a clear correlation between the electronic nature of the substituent and the compound's complexation ability [1]. The study concluded that compounds bearing electron-donating substituents, such as the methoxy group in 4-methoxypyridine N-oxide, possess greater complexation ability with metal centers compared to their electron-withdrawing counterparts [1]. While this is a class-level inference from computational data, it provides a fundamental basis for the compound's observed behavior as a ligand.

Coordination Chemistry Ligand Design Metal Complexation Quantum Chemistry

Unique μ3-Bridging Capability in Silver(I) Coordination Polymers

4-Methoxypyridine N-oxide exhibits a rare and structurally distinct coordination mode with silver(I) salts. Crystallographic studies demonstrate that it consistently forms 1-D coordination polymers where the N-oxide oxygen atom can bridge one, two, or three silver atoms simultaneously [1]. Notably, the μ₃-O,O,O bridging mode, where the oxygen atom coordinates to three separate metal centers, is described as 'very rare' [1]. This contrasts with the simpler coordination behavior typically observed for pyridine N-oxide, which more commonly acts as a terminal ligand or bridges only two metal centers.

Coordination Polymer Silver Complexes Crystal Engineering Supramolecular Chemistry

Physicochemical Differentiation: Melting Point and Hygroscopicity

As a solid reagent, 4-methoxypyridine N-oxide is distinguished from its parent compound by a significantly higher melting point (73–79 °C) [1] compared to pyridine N-oxide (62-67 °C). Furthermore, this compound is explicitly noted as hygroscopic, requiring storage under inert gas, a handling consideration that may not be as critical for other 4-substituted analogs . These physical properties are critical for procurement and storage planning.

Material Properties Handling Storage Quality Control

High-Value Application Scenarios for 4-Methoxypyridine N-Oxide (CAS 1122-96-9) Based on Verifiable Differentiation Evidence


Synthesis of 4-Methoxypyridine via Selective Reduction

This is a primary and well-characterized application. 4-Methoxypyridine N-oxide is a direct precursor to 4-methoxypyridine via catalytic hydrogenation or other reduction methods [1]. The unique tendency of this N-oxide to undergo simple reduction, as opposed to complex rearrangements seen with electron-poor N-oxides, makes it an efficient and selective source for the parent heterocycle [2]. A procuring scientist would select this compound specifically to access 4-methoxypyridine in high purity, avoiding the side reactions associated with other N-oxide precursors.

Ligand for the Construction of Silver(I)-Based 1-D Coordination Polymers

Based on the demonstrated ability of 4-methoxypyridine N-oxide to act as a μ₃-bridging ligand with silver(I) salts, this compound is a prime candidate for crystal engineers aiming to synthesize novel 1-D coordination polymers [3]. Researchers interested in exploring unusual metal-ligand topologies should prioritize this specific N-oxide over the parent pyridine N-oxide or other common analogs, which lack this high-denticity bridging capability.

Building Block in Nucleophilic Catalysis and Oxygen Atom Transfer

The electron-rich nature of the N-oxide oxygen, a direct consequence of the para-methoxy substituent, makes 4-methoxypyridine N-oxide an enhanced nucleophilic catalyst compared to its electron-poor counterparts [4]. While the previous evidence highlighted its *poor* performance in electrophilic C–H activation, this same electronic property renders it a more potent reagent for reactions requiring nucleophilic catalysis, such as in oligonucleotide synthesis or as an oxygen atom transfer agent [5]. Procurement for these applications is based on leveraging the compound's high electron density.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxypyridine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.